molecular formula C25H34N4O3 B10792045 1,11-Dimethyl-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

1,11-Dimethyl-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

Cat. No.: B10792045
M. Wt: 438.6 g/mol
InChI Key: HPMLNBIUWWBSTD-UHFFFAOYSA-N
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Description

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5220(2,6)]undecane-3,5,8-trione is a complex organic compound that features a unique structure combining a piperazine ring, a pyridine moiety, and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: This involves the reaction of 2-chloropyridine with piperazine under reflux conditions in the presence of a base such as potassium carbonate.

    Alkylation: The piperazine intermediate is then alkylated with a suitable butyl halide to introduce the butyl chain.

    Cyclization: The resulting product undergoes cyclization to form the tricyclic core structure. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders, due to its ability to interact with specific neurotransmitter receptors.

    Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Biological Research: It is used as a tool compound to study the mechanisms of action of various biological pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the downstream signaling pathways. This can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(2-Pyridyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione is unique due to its tricyclic core structure, which imparts specific chemical and biological properties not found in simpler piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34N4O3

Molecular Weight

438.6 g/mol

IUPAC Name

1,11-dimethyl-4-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

InChI

InChI=1S/C25H34N4O3/c1-17-15-25(2)16-18(30)20(17)21-22(25)24(32)29(23(21)31)10-6-5-9-27-11-13-28(14-12-27)19-7-3-4-8-26-19/h3-4,7-8,17,20-22H,5-6,9-16H2,1-2H3

InChI Key

HPMLNBIUWWBSTD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=CC=CC=N5)C

Origin of Product

United States

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